Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of propanoic acid and features a 3,5-dimethoxyphenyl group attached to the second carbon of the propanoate chain, with an amino group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation can yield nitroso or nitro derivatives.
- Reduction can yield the corresponding alcohol.
- Substitution reactions can yield various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the aromatic ring allows for interactions with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects .
Comparison with Similar Compounds
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate: Similar structure but with a different substitution pattern on the propanoate chain.
Methyl 3-amino-2-(4-methoxyphenyl)propanoate: Similar structure but with a different substitution pattern on the aromatic ring.
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with different positions of the methoxy groups on the aromatic ring.
Uniqueness: Methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(7-13)12(14)17-3/h4-6,11H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDCXBTLMHXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227634 | |
Record name | Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211513-34-6 | |
Record name | Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211513-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-(aminomethyl)-3,5-dimethoxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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